

Spectral Properties of Solvent Orange 60: A Technical Guide for Spectroscopic Applications

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Compound of Interest

Compound Name: Solvent Orange 60

Cat. No.: B182703

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Introduction

Solvent Orange 60, a perinone-class dye, is a synthetic organic compound widely utilized as a colorant in the plastics industry. Its robust chemical structure imparts high thermal stability and lightfastness, making it suitable for demanding applications. While extensively characterized for its industrial uses, its spectral properties, crucial for spectroscopic and potential research applications, are not widely documented in publicly available literature. This guide provides a comprehensive overview of the known characteristics of **Solvent Orange 60** and presents detailed experimental protocols for the determination of its key spectral properties.

Physicochemical Properties of Solvent Orange 60

The general physical and chemical properties of **Solvent Orange 60** are summarized in the table below. This information is essential for handling, solvent selection, and preparation of solutions for spectroscopic analysis.

Property	Value	Source(s)
CI Name	Solvent Orange 60	[1][2]
Chemical Class	Perinone	[3][4]
CAS Number	6925-69-5 / 61969-47-9	[1]
Molecular Formula	C ₁₈ H ₁₀ N ₂ O	
Molecular Weight	270.29 g/mol	
Appearance	Yellowish-orange powder	
Melting Point	227-230 °C	
Heat Resistance	Up to 300 °C in polystyrene	
Light Fastness	Grade 7-8 (out of 8)	
Solubility	Insoluble in water; soluble in organic solvents like acetone, chloroform, and toluene.	

Spectral Properties of Solvent Orange 60

Quantitative spectral data for **Solvent Orange 60**, such as absorption and emission maxima, molar absorptivity, and fluorescence quantum yield, are not readily available in the surveyed literature. The determination of these properties is critical for any application in spectroscopy, fluorescence-based assays, or as a potential fluorescent probe. The following table indicates the spectral properties that require experimental determination.

Parameter	Symbol	Value
Absorption Maximum	λ_{max}	Not Available
Emission Maximum	λ_{em}	Not Available
Molar Absorptivity	ϵ	Not Available
Fluorescence Quantum Yield	Φ	Not Available

Experimental Protocols for Spectral Characterization

To empower researchers to determine the spectral properties of **Solvent Orange 60**, the following detailed experimental protocols for UV-Visible absorption spectroscopy and fluorescence spectroscopy are provided.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of **Solvent Orange 60** and calculating its molar absorptivity.

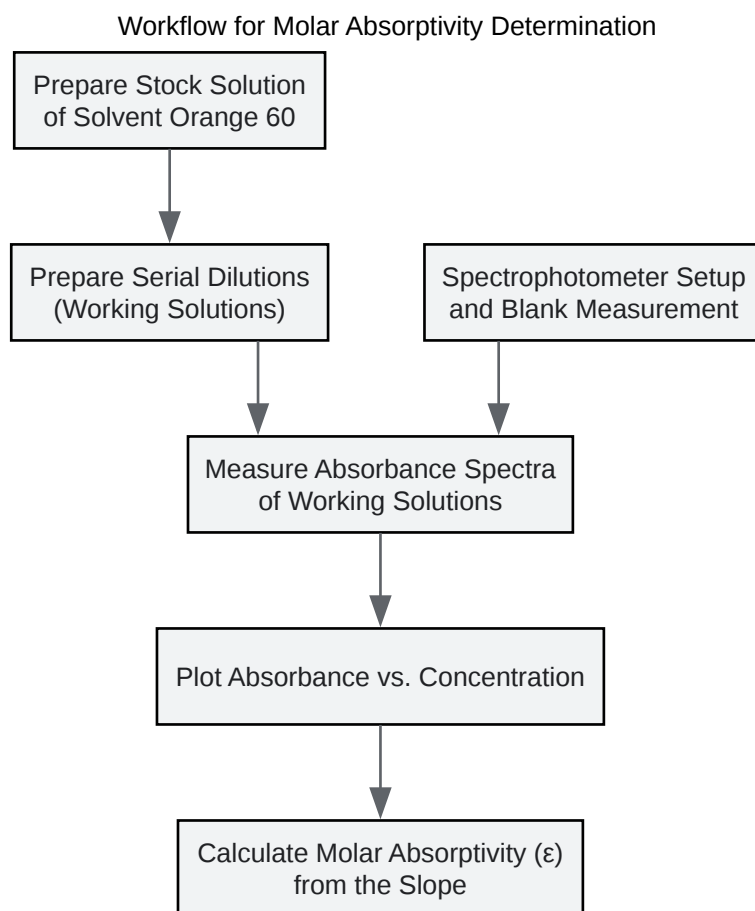
3.1.1. Materials and Equipment

- **Solvent Orange 60**
- Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)
- Analytical balance
- Volumetric flasks and pipettes
- Dual-beam UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)

3.1.2. Procedure

- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **Solvent Orange 60** (e.g., 1-5 mg) using an analytical balance.
 - Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

- Preparation of Working Solutions:
 - Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations (e.g., in the range of 1-10 $\mu\text{g/mL}$).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
 - Set the wavelength range for scanning (e.g., 300-700 nm).
 - Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.
- Measurement of Absorption Spectra:
 - Record the absorption spectrum for each working solution.
 - Identify the wavelength of maximum absorption (λ_{max}).
- Calculation of Molar Absorptivity (ϵ):
 - According to the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance at λ_{max} , c is the molar concentration (mol/L), and l is the path length of the cuvette (cm).
 - Plot a calibration curve of absorbance at λ_{max} versus the molar concentration of the prepared solutions.
 - The slope of the linear fit of this plot will be the molar absorptivity (ϵ) in $\text{L mol}^{-1} \text{cm}^{-1}$.



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Workflow for Molar Absorptivity Determination

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum of **Solvent Orange 60** and determine its fluorescence quantum yield relative to a standard.

3.2.1. Materials and Equipment

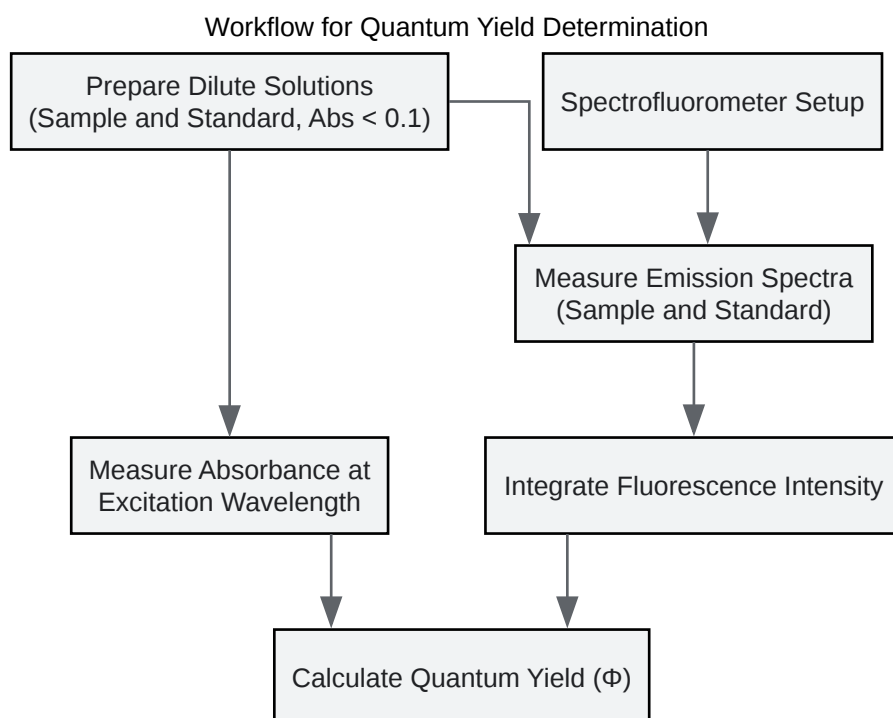
- **Solvent Orange 60** solution of known absorbance at the excitation wavelength

- Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectroscopic grade solvent
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

3.2.2. Procedure

- Preparation of Sample and Standard Solutions:
 - Prepare a dilute solution of **Solvent Orange 60** in the chosen solvent.
 - Prepare a solution of the fluorescence standard (e.g., Rhodamine 6G) in the same solvent.
 - Adjust the concentrations of both the sample and the standard so that their absorbance at the chosen excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- Spectrofluorometer Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up.
 - Set the excitation wavelength (ideally the λ_{max} of **Solvent Orange 60**, or a suitable wavelength for both sample and standard).
 - Set the emission wavelength range to be scanned.
- Measurement of Emission Spectra:
 - Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
 - Record the fluorescence emission spectrum of the standard solution.

- Without changing the instrument settings, record the fluorescence emission spectrum of the **Solvent Orange 60** solution.
- Calculation of Fluorescence Quantum Yield (Φ):
 - The relative quantum yield of the sample (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ Where:
 - Φ_{std} is the quantum yield of the standard.
 - I is the integrated fluorescence intensity of the sample and standard.
 - A is the absorbance at the excitation wavelength for the sample and standard.
 - n is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).



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